

Dehydropachymic Acid: A Triterpenoid from Traditional Chinese Medicine with Therapeutic Potential

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Compound of Interest		
Compound Name:	Dehydropachymic acid (Standard)	
Cat. No.:	B15560618	Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dehydropachymic acid, a lanostane-type triterpenoid, is a significant bioactive compound isolated from the sclerotium of Poria cocos (Fu Ling), a fungus that has been a cornerstone of Traditional Chinese Medicine (TCM) for centuries.[1][2] In TCM, Poria cocos is traditionally used for its diuretic, sedative, and tonic effects. Modern pharmacological research has identified dehydropachymic acid as one of its key active constituents, attributing to it a range of therapeutic properties, including anti-cancer, neuroprotective, anti-inflammatory, and anti-diabetic activities. This technical guide provides a comprehensive overview of the current scientific understanding of dehydropachymic acid, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental protocols to aid researchers in the fields of pharmacology and drug development.

Chemical Properties

Dehydropachymic acid is a tetracyclic triterpenoid with the following chemical properties:



Property	Value
Molecular Formula	СззН50О5
Molecular Weight	526.7 g/mol
IUPAC Name	(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid
CAS Number	77012-31-8

Extraction and Isolation from Poria cocos

A common method for the extraction and purification of dehydropachymic acid and other triterpenes from Poria cocos involves solvent extraction followed by chromatographic separation.

Experimental Protocol: Extraction and Purification

- Pulverization and Extraction:
 - Grind dried Poria cocos sclerotia into a coarse powder.
 - Perform reflux extraction with 8-15 volumes of 95% ethanol for 1.5-3 hours. Repeat the extraction 3-5 times.[3]
 - Combine the filtrates and concentrate under reduced pressure to obtain a thick extract.
- Solvent Partitioning:
 - Disperse the concentrated extract in water.
 - Extract the aqueous suspension with ethyl acetate 4-6 times to isolate the triterpenoid-rich fraction.[3]



 Combine the ethyl acetate layers and evaporate the solvent to dryness to yield the crude product.[3]

Purification:

- The crude extract can be further purified using column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).
- A typical HPLC method for analysis uses a C18 column with a mobile phase gradient of methanol and water containing a small percentage of acetic acid, with detection at approximately 242 nm.[4][5]

Pharmacological Activities and Mechanisms of Action

Dehydropachymic acid has demonstrated a wide array of pharmacological effects, which are being actively investigated for their therapeutic potential.

Anti-Cancer Activity

Dehydropachymic acid exhibits cytotoxic effects against various cancer cell lines and has been shown to inhibit tumor growth in vivo. Its anti-cancer mechanisms are multifaceted, primarily involving the induction of apoptosis through endoplasmic reticulum (ER) stress and the modulation of key signaling pathways. The related compound, pachymic acid, has an IC50 of 26.61 µM in MIA PaCa-2 pancreatic cancer cells.[6] In an in vivo study with pachymic acid, a 25 mg/kg dose resulted in approximately 75% inhibition of pancreatic tumor growth.[6]

Table 1: In Vivo Anti-Cancer Efficacy of Pachymic Acid



Cancer Model	Compound	Dosage	Tumor Growth Inhibition	Reference
Pancreatic Cancer (MIA PaCa-2 xenograft)	Pachymic Acid	25 mg/kg	~75%	[6]
Pancreatic Cancer (MIA PaCa-2 xenograft)	Pachymic Acid	50 mg/kg	~80%	[6]

Dehydropachymic acid has also been investigated for its potential to reverse multidrug resistance (MDR) in cancer cells, a major obstacle in chemotherapy. MDR is often associated with the overexpression of efflux pumps like P-glycoprotein (P-gp). Some studies suggest that certain triterpenoids can inhibit the function of these pumps, thereby increasing the intracellular concentration of chemotherapeutic drugs.[7][8]

Neuroprotective Effects

Dehydropachymic acid has shown promise in the context of neurodegenerative diseases, particularly Alzheimer's disease. Its neuroprotective effects are largely attributed to its ability to enhance the clearance of amyloid- β (A β) peptides by modulating autophagy.

In a cellular model of Alzheimer's disease, dehydropachymic acid at concentrations of 6.25, 12.5, and 25 μ g/mL was shown to significantly decrease the accumulation of A β_{1-42} .[9][10] This effect is mediated by the restoration of lysosomal acidification and the recovery of autophagic flux.[9][10]

Table 2: In Vitro Neuroprotective Effects of Dehydropachymic Acid



Cell Model	Treatment	Concentration	Outcome	Reference
PC12-APP cells with Bafilomycin A1	Dehydropachymi c Acid	6.25 μg/mL	Significant decrease in Aβ ₁₋₄₂ accumulation	[9][10]
PC12-APP cells with Bafilomycin A1	Dehydropachymi c Acid	12.5 μg/mL	Significant decrease in Aβ _{1–42} accumulation	[9][10]
PC12-APP cells with Bafilomycin A1	Dehydropachymi c Acid	25 μg/mL	Significant decrease in Aβ _{1–42} accumulation	[9][10]

Anti-Inflammatory Activity

Dehydropachymic acid exhibits anti-inflammatory properties by modulating key inflammatory signaling pathways. It has been shown to suppress the production of pro-inflammatory cytokines such as interleukin-1 β (IL-1 β) and tumor necrosis factor- α (TNF- α) in lipopolysaccharide (LPS)-stimulated microglial cells.[11][12] This anti-inflammatory action is mediated, at least in part, through the inhibition of the NF- κ B signaling pathway.

Anti-Diabetic Effects

The therapeutic potential of dehydropachymic acid in diabetes is an emerging area of research. Studies on related triterpenoids and extracts from Poria cocos suggest a role in improving glucose metabolism. In streptozotocin (STZ)-induced diabetic mouse models, treatment with related compounds has been shown to reduce blood glucose levels and improve insulin sensitivity.[13][14]

Table 3: In Vivo Anti-Diabetic Efficacy of a Related Compound



Animal Model	Compound	Dosage	Outcome	Reference
STZ-induced diabetic mice	Betulinic Acid	40 mg/kg	Significant reduction in blood glucose	[14]

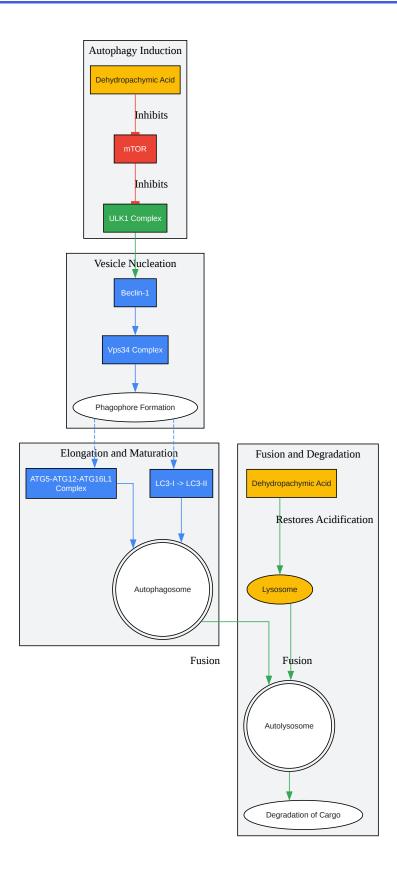
Key Signaling Pathways Modulated by Dehydropachymic Acid

The therapeutic effects of dehydropachymic acid are underpinned by its interaction with several critical cellular signaling pathways.

Autophagy Pathway

Dehydropachymic acid promotes the clearance of aggregated proteins, such as A β , by enhancing autophagic flux.[9][10] It restores the function of the autophagy-lysosome pathway, which is often impaired in neurodegenerative diseases.





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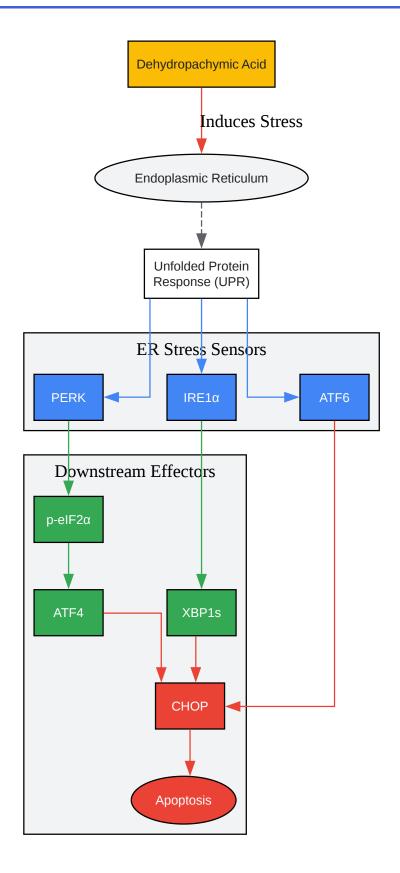
Dehydropachymic acid's role in the autophagy pathway.



Endoplasmic Reticulum (ER) Stress Pathway

In the context of cancer, dehydropachymic acid and its related compound pachymic acid induce apoptosis by triggering ER stress.[6][15] This involves the activation of the unfolded protein response (UPR), leading to the expression of pro-apoptotic factors.





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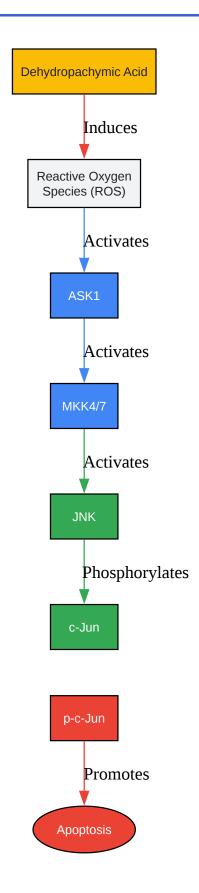
ER stress-induced apoptosis by dehydropachymic acid.



JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, is also implicated in the apoptotic effects of dehydropachymic acid. Activation of JNK can lead to the phosphorylation of c-Jun, a transcription factor that regulates the expression of genes involved in apoptosis.[16][17][18]





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JNK-mediated apoptosis induced by dehydropachymic acid.



Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of dehydropachymic acid's bioactivities.

Cell Viability Assessment (MTT Assay)

- Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
- Treatment: Treat the cells with various concentrations of dehydropachymic acid (e.g., 0-100 μM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
 Cell viability is expressed as a percentage of the control.

Western Blot Analysis

- Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 μg) on a 10-12% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.



- Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., LC3, Beclin-1, p-JNK, CHOP) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRPconjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Animal Studies

- Compound Preparation: Dissolve dehydropachymic acid in a suitable vehicle, such as a mixture of DMSO, polyethylene glycol, and saline.
- Administration Route: Administer the compound via intraperitoneal (i.p.) injection or oral gavage.
- Dosage: Dosages can range from 10 to 50 mg/kg body weight, depending on the study design and animal model.[6]
- Frequency: Administer the compound daily or on alternate days for a specified period.



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A general workflow for in vivo studies of dehydropachymic acid.

Conclusion and Future Directions

Dehydropachymic acid, a key bioactive triterpenoid from the traditional Chinese medicine Poria cocos, exhibits significant therapeutic potential across a range of diseases, including cancer, neurodegenerative disorders, inflammation, and diabetes. Its mechanisms of action are complex and involve the modulation of fundamental cellular processes such as autophagy, ER stress, and MAPK signaling.



For drug development professionals, dehydropachymic acid represents a promising natural product scaffold for the development of novel therapeutics. Future research should focus on:

- Pharmacokinetic and Pharmacodynamic Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of dehydropachymic acid is crucial for its development as a drug candidate.
- In Vivo Efficacy in a Broader Range of Models: While promising in vitro and in some in vivo models, further studies are needed to confirm its efficacy and safety in more clinically relevant animal models.
- Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of dehydropachymic acid analogs could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.
- Combination Therapies: Investigating the synergistic effects of dehydropachymic acid with
 existing chemotherapeutic agents or other targeted therapies could lead to more effective
 treatment strategies, particularly in the context of drug-resistant cancers.

The continued investigation of dehydropachymic acid holds great promise for the development of new and effective treatments for a variety of challenging diseases, bridging the gap between traditional medicine and modern pharmacology.

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